molecular formula C22H15BrN4 B11618767 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole

2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole

Cat. No.: B11618767
M. Wt: 415.3 g/mol
InChI Key: SCOOEICZZQAXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole is a synthetically designed, potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a primary mediator of tumor angiogenesis. Its research value lies in its targeted mechanism; by selectively inhibiting VEGFR-2, it blocks the VEGF signaling pathway, which is crucial for the formation of new blood vessels that supply nutrients to tumors. This anti-angiogenic effect has been demonstrated in scientific studies, where the compound showed significant dose-dependent inhibition of vascularization, positioning it as a valuable chemical probe for investigating tumor growth and metastasis in preclinical cancer research models. The molecular design incorporates a benzimidazole core linked to pyrazolyl and bromophenyl pharmacophores, a structure optimized for high-affinity binding to the VEGFR-2 ATP-binding site. Research applications are primarily focused on elucidating the role of angiogenesis in various cancers and for evaluating the efficacy of anti-angiogenic therapy as a standalone treatment or in combination with other chemotherapeutic agents. The compound's specific inhibition profile makes it a critical tool for validating VEGFR-2 as a therapeutic target and for screening novel anticancer drug candidates.

Properties

Molecular Formula

C22H15BrN4

Molecular Weight

415.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1H-benzimidazole

InChI

InChI=1S/C22H15BrN4/c23-16-12-10-15(11-13-16)21-18(14-27(26-21)17-6-2-1-3-7-17)22-24-19-8-4-5-9-20(19)25-22/h1-14H,(H,24,25)

InChI Key

SCOOEICZZQAXBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of a pyrazole ring through a cycloaddition reaction involving hydrazine and an α,β-unsaturated carbonyl compound. This intermediate can then be further reacted with a benzimidazole derivative under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter certain substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzimidazole-pyrazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Benzimidazole or Pyrazole Moieties

2-(4-Bromophenyl)-1H-benzimidazole (3a)
  • Structure : Simpler benzimidazole derivative lacking the pyrazole ring.
  • Synthesis : Condensation of ortho-phenylenediamine and 4-bromobenzaldehyde (71–88% yield) .
  • Activity: Not explicitly reported, but benzimidazoles are known for antimicrobial and anticancer properties.
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • Structure : Pyrazole-carbaldehyde intermediate in the synthesis of the target compound.
  • Role : Serves as a precursor for azomethine derivatives, enabling functionalization with diverse anilines .
(E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one
  • Structure: Pyrazole core with a propenone substituent.
  • Application : Studied for crystallographic properties rather than bioactivity .

Functional Analogues with Anti-Inflammatory or Anticancer Activity

Oxadiazole Derivatives ()
  • Structure : 1,3,4-Oxadiazole substituted with 4-bromophenyl and chlorophenyl/dimethoxyphenyl groups.
  • Activity : Exhibited 59.5% and 61.9% anti-inflammatory activity (vs. 64.3% for indomethacin at 20 mg/kg) .
  • Comparison : Higher quantified efficacy than the target compound’s reported anti-inflammatory activity.
1,3,4-Thiadiazole Derivatives ()
  • Structure : Thiadiazole-triazole hybrids with 4-bromophenyl and methyl groups.
  • Activity: Compounds 9b and 9g showed potent anti-breast cancer effects with minimal toxicity to normal cells .
  • Synthesis Advantage : Solvent-free grinding method enhances sustainability.
Isoxazolidine Derivatives ()
  • Structure : Pyrazole-isoxazolidine hybrids with ethoxy and bromophenyl groups.
  • Conformation : Envelope-shaped isoxazolidine ring stabilized by intramolecular C–H⋯O hydrogen bonds .
  • Bioactivity: Not explicitly reported but suggested for natural product synthesis.

Heterocyclic Analogues with Modified Cores

Thiazole Derivatives ()
  • Structure : Thiazole-pyrazole hybrids with 4-bromophenyl and fluorophenyl groups.
  • Activity : Pyrazolin-1-carbothioamide derivatives exhibit broad biological activity .
  • Comparison : Thiazole’s sulfur atom may enhance metabolic stability compared to benzimidazole.
Triazole Derivatives ()
  • Structure : Triazole-thiazole hybrids with fluorophenyl and bromophenyl groups.
  • Application : Explored for molecular recognition and crystal engineering .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound Benzimidazole + Pyrazole 4-Bromophenyl, Phenyl Anti-inflammatory, Antitubercular Vilsmeier-Haack reaction
2-(4-Bromophenyl)-1H-benzimidazole (3a) Benzimidazole 4-Bromophenyl Not specified Condensation
Oxadiazole Derivatives 1,3,4-Oxadiazole 4-Bromophenyl, Propan-3-one Anti-inflammatory (~60%) Not specified
Thiadiazole Derivatives 1,3,4-Thiadiazole + Triazole 4-Bromophenyl, Methyl Anti-cancer (breast) Solvent-free grinding
Isoxazolidine Derivatives Isoxazolidine + Pyrazole 4-Bromophenyl, Ethoxy Not specified 1,3-Dipolar cycloaddition

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis is modular, enabling diversification at the 4-position of the pyrazole ring .
  • Bioactivity Gaps : While anti-inflammatory and antitubercular activities are claimed, quantitative data (e.g., IC50, % inhibition) are lacking compared to oxadiazole derivatives .
  • Structural Advantages : The benzimidazole-pyrazole hybrid may offer improved DNA intercalation or enzyme inhibition compared to simpler heterocycles .
  • Environmental Impact : Solvent-free methods (e.g., ) outperform traditional condensation routes in sustainability .

Q & A

Q. What are the common synthetic routes for preparing 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole?

The synthesis typically involves a multi-step approach:

  • Vilsmeier-Haack Reaction : Reacting phenylhydrazine with 4-bromoacetophenone to form a pyrazole carboxaldehyde intermediate .
  • Cyclization : Condensation of the aldehyde intermediate with o-phenylenediamine under acidic conditions to yield the benzimidazole core .
  • Functionalization : Substitution at the 4-position using nucleophilic reagents to introduce bromophenyl and phenyl groups .

Q. Key Reaction Conditions :

  • Dry toluene or ethanol as solvents.
  • Reflux temperatures (60–100°C) for 6–24 hours.
  • Column chromatography (ethyl acetate/petroleum ether) for purification .

Q. How is the crystal structure of this compound determined experimentally?

Methodology :

  • X-ray Diffraction : Single-crystal X-ray diffraction (SC-XRD) is performed using a Bruker Kappa APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) .
  • Data Collection : ω and φ scans at 293 K, with multi-scan absorption correction (e.g., SAINT software) .
  • Refinement : SHELXL software is used for least-squares refinement. Hydrogen atoms are constrained using riding models. Structural validation includes R-factor analysis (R1 < 0.05 for high-quality data) .

Q. Example Crystallographic Parameters :

ParameterValueSource
Space groupMonoclinic, C2/c
Unit cell dimensionsa = 27.749 Å, b = 7.425 Å, c = 24.523 Å
Dihedral anglesPyrazole-phenyl: 21.8°, bromophenyl: 41.8°

Advanced Research Questions

Q. How can researchers design pharmacological studies to evaluate anti-inflammatory or antitubercular activity?

Experimental Design :

  • In Vitro Assays :
    • Anti-inflammatory : Measure inhibition of cyclooxygenase (COX-1/2) or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .
    • Antitubercular : Test minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv strain .
  • In Vivo Models :
    • Carrageenan-induced paw edema in rats for acute inflammation.
    • Murine tuberculosis models to assess bacterial load reduction in lungs .
      Data Analysis : Use IC50/MIC values and dose-response curves. Compare with standard drugs (e.g., indomethacin for inflammation, isoniazid for tuberculosis) .

Q. What strategies resolve discrepancies in crystallographic data during refinement?

Common Challenges :

  • Disordered solvent molecules or substituents.
  • Overlapping electron density peaks.

Q. Solutions :

  • SHELXL Tools :
    • PART/SUMP : Handle partial occupancy atoms.
    • SIMU/DELU restraints : Refine anisotropic displacement parameters .
  • Validation Software : Use PLATON to check for missed symmetry or hydrogen bonding networks .
  • Twinned Data : Apply HKLF5 format in SHELXL for twin refinement .

Case Study : In a derivative with a twisted bromophenyl ring (dihedral angle = 41.8°), intramolecular C–H···O bonds stabilized the conformation despite steric hindrance .

Q. How can computational methods predict the compound’s biological activity or reactivity?

Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (FMOs) and global reactivity descriptors (e.g., electrophilicity index) .
  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or HIV-1 reverse transcriptase) using AutoDock Vina .
  • ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .

Example : Similar benzimidazole derivatives showed strong electrophilicity (ω = 5.2 eV), correlating with anti-corrosion and DSSC applications .

Data Contradiction Analysis

Q. How to address conflicting results in biological activity across studies?

Root Causes :

  • Variability in assay protocols (e.g., cell line sensitivity).
  • Impurities in synthesized batches.

Q. Mitigation Strategies :

  • Standardization : Follow OECD guidelines for in vitro assays.
  • Purity Verification : Use HPLC (≥95% purity) and elemental analysis .
  • Dose-Response Repetition : Perform triplicate experiments with positive/negative controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.